molecular formula C13H13N3 B3020461 2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline CAS No. 2320145-33-1

2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline

Cat. No.: B3020461
CAS No.: 2320145-33-1
M. Wt: 211.268
InChI Key: NZDHKXGIHLGIAM-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline is a heterocyclic compound that features both quinoxaline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with pyridine derivatives under specific conditions. One common method involves the use of hydrazine hydrate in ethanol to convert intermediates into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines .

Scientific Research Applications

2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it affects the phosphodiesterase enzyme, which plays a role in signal transduction pathways . This interaction can modulate various biological processes, making it a candidate for therapeutic applications.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h1-4,6-7,10H,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDHKXGIHLGIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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